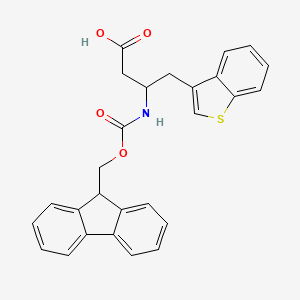

Fmoc-beta-hoala(3-benzothienyl)-oh

Description

Significance of Beta-Amino Acids in Peptide Chemistry

Beta-amino acids are structural isomers of the common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon of the carboxylic acid backbone. nih.govnumberanalytics.com This seemingly subtle structural alteration has profound implications for the properties of peptides that incorporate them.

One of the most significant advantages of incorporating beta-amino acids into peptide chains is the enhanced stability against enzymatic degradation. nih.govacs.org The altered backbone structure makes these peptides resistant to proteolysis by common proteases, which are evolved to recognize and cleave peptide bonds between alpha-amino acids. nih.govacs.org This increased metabolic stability is a highly desirable trait in the development of therapeutic peptides, potentially leading to a longer biological half-life. peptide.com

Furthermore, the presence of an additional carbon atom in the backbone of beta-amino acids introduces greater conformational flexibility. numberanalytics.com This allows for the formation of unique and stable secondary structures, such as helices, turns, and sheets, that are not accessible to natural peptides. acs.orgchiroblock.com This ability to control the three-dimensional shape of peptides is crucial for designing molecules that can mimic or disrupt specific biological interactions, such as protein-protein or receptor-ligand binding. nih.govacs.org The structural diversity offered by beta-amino acids, including the potential for multiple stereocenters, provides a vast landscape for molecular design. nih.govnumberanalytics.com

Role of Unnatural Amino Acids in Expanding the Chemical Biology Repertoire

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids naturally encoded in the genetic code of living organisms. bitesizebio.com Their introduction into proteins and peptides, either through chemical synthesis or by engineering the cellular translation machinery, has revolutionized chemical biology. bitesizebio.comnih.gov

UAAs serve as powerful tools to expand the chemical diversity of proteins, enabling the introduction of novel functional groups, reactive handles, and biophysical probes. nih.gov This allows researchers to:

Enhance Stability and Activity: By replacing natural amino acids, UAAs can improve a protein's stability against heat or organic solvents, or fine-tune its catalytic activity and selectivity. nih.gov

Probe Biological Processes: The incorporation of fluorescent or photo-crosslinking amino acids allows for the study of protein-protein interactions, conformational changes, and protein localization within living cells. bitesizebio.com

Develop Novel Therapeutics: UAAs are instrumental in drug discovery, where they are used to create peptidomimetics with improved pharmacological properties, such as increased potency, better selectivity, and enhanced cell permeability. biosyn.com By introducing specific structural units, UAAs can optimize a drug molecule's activity and pharmacokinetic profile.

The ability to create proteins and peptides with functions beyond what is found in nature opens up new frontiers in medicine, materials science, and synthetic biology.

Overview of Fmoc-beta-hoala(3-benzothienyl)-oh as a Specialized Amino Acid Building Block

This compound, also known as Fmoc-(3-benzothienyl)-L-β-homoalanine, is a prime example of a specialized building block that combines the benefits of both beta-amino acids and unnatural side chains. chemimpex.com This compound is characterized by three key features:

The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine. It is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient and sequential addition of amino acids to a growing peptide chain under mild conditions. chemimpex.com

The Beta-Homoalanine Backbone: As a beta-amino acid, it imparts the characteristic resistance to proteolysis and the ability to induce novel secondary structures in peptides. peptide.com The "homo" designation indicates that the side chain is attached to the beta-carbon.

The 3-Benzothienyl Side Chain: The benzothiophene (B83047) moiety is a bicyclic aromatic structure containing a thiophene (B33073) ring fused to a benzene (B151609) ring. This unnatural side chain is of particular interest in medicinal chemistry as it can enhance the bioactivity of a peptide through specific interactions with biological targets. chemimpex.com

This unique combination makes this compound a valuable reagent for researchers aiming to create novel peptides with improved pharmacological properties for drug discovery and other biomedical applications. chemimpex.com Its use in SPPS facilitates the streamlined synthesis of complex and structurally unique peptide-based molecules. chemimpex.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Fmoc-L-β-HomoAla(3-benzothienyl)-OH, Fmoc-(S)-3-amino-4-(3-benzothienyl)butyric acid |

| CAS Number | 270063-46-2 |

| Molecular Formula | C₂₇H₂₃NO₄S |

| Molecular Weight | 457.54 g/mol |

| Appearance | White powder |

| Purity | ≥ 98% |

Data sourced from Chem-Impex. chemimpex.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Fmoc-(3-benzothienyl)-L-β-homoalanine |

| Fmoc-L-β-HomoAla(3-benzothienyl)-OH |

| Fmoc-(S)-3-amino-4-(3-benzothienyl)butyric acid |

| beta-alanine (B559535) |

| p-benzoyl-phenylalanine |

| citrulline |

Properties

Molecular Formula |

C27H23NO4S |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30) |

InChI Key |

AOUNLYYDVNQRKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)CC(=O)O |

Origin of Product |

United States |

Advanced Incorporation Strategies of Unnatural Amino Acids in Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-beta-hoala(3-benzothienyl)-oh

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. oup.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a widely adopted strategy due to its base-lability, which offers an orthogonal deprotection scheme to the acid-labile side-chain protecting groups. nih.govchemicalbook.com The incorporation of this compound, a β-amino acid derivative, into a peptide chain via SPPS presents unique opportunities and challenges. chemimpex.combachem.com

Optimization of Coupling Conditions for Beta-Amino Acid Residues

The efficiency of the coupling reaction is paramount in SPPS to ensure high purity and yield of the target peptide. gyrosproteintechnologies.com For β-amino acids like this compound, steric hindrance and altered reactivity compared to α-amino acids necessitate careful optimization of coupling conditions.

Several factors influence the success of the coupling step:

Coupling Reagents: A variety of activating reagents are available to facilitate amide bond formation. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) to enhance efficiency and minimize side reactions. bachem.com For sterically hindered amino acids, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be required. gyrosproteintechnologies.combachem.com The choice of reagent can be critical for achieving a successful coupling of a bulky β-amino acid.

Solvent Systems: The solvent must effectively solvate both the growing peptide chain and the incoming amino acid derivative. N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, but due to toxicity concerns, alternative "green" solvents and binary mixtures containing solvents like dimethyl sulfoxide (B87167) (DMSO) are being explored. unifi.it The solubility of this compound and the swelling of the resin in the chosen solvent system are crucial for efficient reaction kinetics.

Reaction Temperature: Increasing the reaction temperature can accelerate coupling rates and help overcome the steric hindrance associated with β-amino acids. gyrosproteintechnologies.com However, elevated temperatures can also increase the risk of side reactions, such as racemization. Therefore, a careful balance must be struck.

Pre-activation and Coupling Time: Pre-activating the carboxylic acid of the incoming Fmoc-amino acid before its addition to the resin-bound peptide can improve coupling efficiency. acs.org Extending the coupling time or performing a "double coupling" (repeating the coupling step) can also be employed to drive the reaction to completion, especially for difficult couplings. biotage.com

A systematic approach to optimizing these conditions is often necessary to achieve high incorporation efficiency for this compound. This can involve screening different combinations of coupling reagents, solvents, and reaction times.

Challenges in Fmoc-Based SPPS of Beta-Peptides

The incorporation of β-amino acids using Fmoc-SPPS is not without its difficulties. Several common challenges can arise:

Aggregation: As the peptide chain elongates, it can form secondary structures, such as β-sheets, leading to aggregation on the solid support. rsc.org This can hinder reagent access and lead to incomplete reactions. The benzothienyl group of this compound could potentially contribute to aggregation through aromatic interactions.

Aspartimide Formation: When aspartic acid is present in the peptide sequence, it is susceptible to a base-catalyzed side reaction during Fmoc deprotection, leading to the formation of an aspartimide. nih.goviris-biotech.de This can result in the formation of undesired β-peptide linkages and racemization. While this compound itself is a β-amino acid, the presence of aspartic acid elsewhere in the sequence requires careful consideration of deprotection conditions to minimize this side reaction. biotage.com

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide chain. iris-biotech.de This is particularly problematic for certain amino acid sequences.

Incomplete Deprotection: Incomplete removal of the Fmoc group can lead to deletion sequences where one or more amino acids are missing from the final peptide. iris-biotech.de The efficiency of Fmoc removal can be influenced by the peptide sequence and the reaction conditions.

Strategies to mitigate these challenges include the use of specialized resins, chaotropic salts to disrupt aggregation, and modified deprotection cocktails. oup.com

Table 1: Key Considerations in SPPS of Peptides Containing this compound

| Parameter | Consideration | Potential Solution |

| Coupling Efficiency | Steric hindrance from the β-substituent and the benzothienyl group can slow down the coupling reaction. | Use of potent coupling reagents (e.g., HATU, COMU), increased temperature, extended coupling times, or double coupling. |

| Aggregation | The growing peptide chain, potentially influenced by the aromatic side chain, can aggregate on the resin. | Use of aggregation-disrupting additives, specialized resins, or "difficult sequence" protocols. |

| Side Reactions | Risk of common SPPS side reactions like aspartimide formation (if Asp is present) and diketopiperazine formation. | Optimization of deprotection conditions, use of protecting groups designed to minimize side reactions. |

| Solubility | The Fmoc-protected β-amino acid must be soluble in the chosen SPPS solvent. | Screening of various "green" and traditional solvents and solvent mixtures. |

Genetic Code Expansion for Site-Specific Incorporation of Unnatural Amino Acids

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of UAAs into proteins during translation. rsc.orgpnas.org This methodology relies on the creation of an orthogonal translation system that does not interfere with the endogenous cellular machinery. researchgate.net While the direct incorporation of β-amino acids like this compound via this method is currently a significant challenge due to the structural differences from α-amino acids, the principles and strategies developed for other UAAs provide a framework for future advancements. acs.org

Development of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The core of genetic code expansion is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govgoogle.com This pair must meet two critical criteria:

The orthogonal aaRS must specifically recognize and charge its cognate tRNA with the desired UAA, and not with any of the 20 canonical amino acids. rsc.orgpnas.org

The orthogonal tRNA must not be recognized and charged by any of the endogenous aaRSs in the host organism. nih.gov

Typically, an aaRS/tRNA pair from a different domain of life is imported into the host organism (e.g., an archaeal pair into E. coli). mdpi.com The aaRS is then engineered through directed evolution or rational design to recognize the specific UAA. nih.gov The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS)/tRNATyr pair is a commonly used starting point for creating new orthogonal pairs. mdpi.com

Amber Codon Suppression Technologies for Unnatural Amino Acid Integration

To direct the incorporation of the UAA at a specific site in a protein, a unique codon is required. addgene.org The most common strategy is to repurpose a stop codon, typically the amber codon (UAG). nih.govportlandpress.com This is known as nonsense suppression. mdpi.comcaltech.edu

The process involves:

Mutating the gene of interest to introduce an amber codon at the desired location for UAA incorporation.

Introducing an orthogonal suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon.

When the ribosome encounters the UAG codon on the mRNA, the suppressor tRNA, charged with the UAA by the orthogonal aaRS, delivers the UAA to the ribosome for incorporation into the growing polypeptide chain. rsc.org

A major challenge in this approach is the competition between the suppressor tRNA and the host cell's release factor 1 (RF1), which normally recognizes the amber codon and terminates translation. nih.gov This competition can lead to truncated protein products and lower yields of the full-length protein containing the UAA.

Strategies for Enhancing Incorporation Efficiency in Various Expression Systems

Several strategies have been developed to improve the efficiency of UAA incorporation in different expression systems, such as bacteria, yeast, and mammalian cells. researchgate.netacs.org

Engineering Orthogonal Components: The efficiency of the orthogonal aaRS and tRNA can be improved through further rounds of evolution and engineering. This includes enhancing the catalytic activity of the aaRS and improving the stability and translational efficiency of the tRNA. acs.org

Modifying the Host Organism: In bacterial systems, the competition with RF1 can be reduced or eliminated by using E. coli strains where the gene for RF1 has been deleted. nih.gov In yeast, strains deficient in nonsense-mediated mRNA decay can be used to prevent the degradation of target mRNAs containing premature stop codons. researchgate.net

Optimizing Expression Levels: The relative expression levels of the orthogonal aaRS, tRNA, and the target protein can be fine-tuned to maximize the yield of the UAA-containing protein. acs.org

Alternative Codons: While amber suppression is the most common method, other stop codons (ochre and opal) and even four-base "frameshift" codons have been used to incorporate UAAs, opening up the possibility of incorporating multiple different UAAs into a single protein. mdpi.compnas.org

Table 2: Comparison of UAA Incorporation Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Genetic Code Expansion |

| Product Size | Typically peptides and small proteins (< 50 amino acids). | Can produce large proteins. |

| Incorporation Site | Any position in the sequence. | Specific sites determined by codon placement. |

| UAA Scope | Wide range of chemical structures, including β-amino acids. | Primarily α-amino acids, with challenges for other structures. acs.org |

| Throughput | Can be automated for parallel synthesis. | Amenable to high-throughput screening and evolution. |

| System | Chemical synthesis in vitro. | Biological synthesis in vivo or in vitro. nih.gov |

Chemoenzymatic Approaches for Unnatural Amino Acid Incorporation

Chemoenzymatic peptide synthesis leverages the stereoselectivity of enzymes, primarily proteases, to catalyze the formation of peptide bonds in a controlled manner, often under mild, aqueous conditions. This approach circumvents the need for extensive side-chain protection and can minimize racemization, which are common challenges in purely chemical synthesis.

The incorporation of this compound via chemoenzymatic methods would likely involve the use of proteases with a broad substrate scope or engineered enzymes. Proteases such as α-chymotrypsin, known to recognize and cleave peptide bonds adjacent to large hydrophobic residues like phenylalanine, tryptophan, and tyrosine, could potentially accommodate the benzothienyl side chain of this unnatural amino acid. nih.gov The S1 binding pocket of chymotrypsin (B1334515) is hydrophobic and spacious, which may allow for the binding of the benzothienyl moiety.

A potential strategy for incorporating this compound would be a kinetically controlled synthesis. In this setup, an N-terminally protected amino acid ester (the acyl donor), such as Fmoc-beta-hoala(3-benzothienyl)-O-methyl, would be reacted with a C-terminally unprotected amino acid or peptide (the nucleophile) in the presence of a suitable protease. The enzyme would catalyze the aminolysis of the ester, forming a new peptide bond. The reaction conditions, including pH, temperature, and the ratio of aqueous to organic solvent, would need to be carefully optimized to favor synthesis over the competing hydrolysis reaction. nih.gov

Another promising chemoenzymatic strategy involves the use of engineered ligases. For instance, engineered asparaginyl ligases have demonstrated the ability to catalyze the formation of peptide bonds involving both D-amino acids and β-amino acids. d-nb.inforesearchgate.net This suggests that an engineered ligase could be developed or selected through directed evolution to efficiently recognize and ligate peptides containing β-homoalanine derivatives like this compound.

| Parameter | Description | Relevance to this compound Incorporation |

| Enzyme Selection | Choice of protease or ligase (e.g., α-chymotrypsin, subtilisin, engineered ligase). | The enzyme's binding pocket must accommodate the benzothienyl side chain. |

| Acyl Donor | N-protected amino acid ester (e.g., Fmoc-beta-hoala(3-benzothienyl)-OMe). | The Fmoc group provides N-terminal protection. The ester leaving group influences reaction kinetics. |

| Nucleophile | C-unprotected amino acid or peptide fragment. | The incoming nucleophile for peptide bond formation. |

| Reaction Medium | Aqueous buffer, often with organic co-solvents. | Influences enzyme activity and solubility of reactants. |

| pH Control | Maintained at a specific pH to favor aminolysis over hydrolysis. | Critical for maximizing synthesis yield. nih.gov |

Expressed Protein Ligation (EPL) for Modified Protein Assembly

Expressed Protein Ligation (EPL) is a powerful semisynthetic method that allows for the covalent linkage of a recombinantly expressed protein to a synthetic peptide. nih.gov This technique is particularly valuable for introducing unnatural amino acids, post-translational modifications, and biophysical probes into large proteins at specific sites. EPL is an extension of Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine.

The incorporation of this compound into a protein using EPL would first require the chemical synthesis of a peptide fragment containing this unnatural amino acid. Standard solid-phase peptide synthesis (SPPS) protocols can be used to prepare a peptide with this compound at a desired internal position. peptide.com For EPL, this synthetic peptide would also need to be functionalized with either a C-terminal thioester or an N-terminal cysteine.

If the synthetic peptide is prepared with a C-terminal thioester, it can be ligated to a recombinant protein that has been engineered to have an N-terminal cysteine. Conversely, if the synthetic peptide has an N-terminal cysteine, it can be ligated to a recombinant protein that is expressed as a C-terminal thioester, typically generated through intein-mediated cleavage. nih.gov

A related enzymatic ligation technique that could be adapted for this purpose is sortase-mediated ligation. Sortases are bacterial transpeptidases that recognize a specific sorting signal (e.g., LPXTG for Sortase A) and catalyze the formation of a new peptide bond with a nucleophile, typically an N-terminal glycine (B1666218). bpsbioscience.comresearchgate.net To incorporate a peptide containing this compound using this method, the synthetic peptide could be designed with an N-terminal oligo-glycine sequence. This peptide would then be ligated to a target protein that has been engineered to display the sortase recognition motif at its C-terminus. The promiscuity of sortase A towards its nucleophile suggests that peptides containing unnatural amino acids can be efficiently ligated. nih.gov

| Step | Description | Relevance to this compound |

| 1. Synthetic Peptide Preparation | A peptide containing this compound is synthesized using SPPS. | The peptide is functionalized with a C-terminal thioester or an N-terminal cysteine for NCL/EPL, or an N-terminal glycine motif for sortase ligation. |

| 2. Recombinant Protein Expression | The target protein is expressed with a corresponding reactive group. | For EPL, this would be an N-terminal cysteine or a C-terminal intein fusion for thioester generation. For sortase ligation, a C-terminal sortase tag is added. |

| 3. Ligation Reaction | The synthetic peptide and recombinant protein are mixed under conditions that facilitate ligation. | For NCL/EPL, this is a chemoselective reaction in an aqueous buffer. For sortase ligation, the reaction is catalyzed by the sortase enzyme. |

| 4. Purification | The final, full-length modified protein is purified from the reaction mixture. | Standard chromatography techniques are used to isolate the desired product. |

Structural and Conformational Analysis of Peptides Containing Fmoc Beta Hoala 3 Benzothienyl Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. nih.gov It provides atomic-level information on backbone and side-chain geometry, allowing for a detailed conformational analysis.

The backbone of a standard α-amino acid is defined by two main torsion angles, phi (φ) and psi (ψ). expasy.orgproteinstructures.com The introduction of a β-amino acid, such as beta-hoala(3-benzothienyl)-oh, adds an extra carbon to the backbone, introducing a third crucial torsion angle, theta (θ). researchgate.net The allowed values for these three angles dictate the peptide's secondary structure.

The bulky benzothienyl side chain imposes significant steric constraints on the peptide backbone, restricting the accessible conformational space for the φ, ψ, and θ angles. researchgate.net This restriction is a key factor in promoting the formation of stable, predictable secondary structures like helices, β-sheets, or turns, as the peptide chain folds to minimize steric clashes. acs.orgacs.org While specific experimental values for peptides containing Fmoc-beta-hoala(3-benzothienyl)-oh are not extensively published, analysis is based on established values for common β-peptide secondary structures.

Table 1: Representative Backbone Torsion Angles in β-Peptide Secondary Structures

| Secondary Structure | Typical Torsion Angle (φ) | Typical Torsion Angle (ψ) | Typical Torsion Angle (θ) |

|---|---|---|---|

| β-Sheet (Antiparallel) | -140° | +135° | gauche (±60°) |

| Right-Handed Helix (H₁₄) | -100° to -60° | +100° to +60° | trans (180°) |

| Left-Handed Helix (H₁₄) | +60° to +100° | -60° to -100° | trans (180°) |

| 3₁₀-like Helix (H₁₂) | -80° to -50° | +80° to +50° | gauche (±60°) |

Note: These are generalized values for β-peptides. The exact angles for a peptide containing beta-hoala(3-benzothienyl)-oh would be influenced by its specific sequence and environment. expasy.orglibretexts.org

The conformation of a peptide is highly sensitive to its solvent environment. rsc.org NMR is an excellent tool for studying these solvent-induced conformational changes. nih.gov For a peptide containing the hydrophobic benzothienyl side chain, changing the solvent can significantly alter its preferred structure.

In polar solvents like water or methanol, the peptide may adopt a conformation that shields the hydrophobic side chain from the solvent, potentially through folding or aggregation. nih.gov Conversely, in apolar solvents like chloroform, the peptide might adopt a more extended conformation. NMR studies involving solvent titration, where the ratio of two different solvents is gradually changed, can track these conformational shifts by monitoring changes in proton and carbon chemical shifts. nih.govunibo.it For instance, amide protons that become more solvent-exposed during a conformational change will show a greater change in their chemical shift. unibo.it

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a highly sensitive method for assessing the secondary structure of peptides and proteins. nih.govunibo.it

Different secondary structures exhibit distinct CD spectra, which serve as signatures for their identification. acs.org Peptides composed of β-amino acids, or hybrid peptides containing both α- and β-amino acids, form unique helical and sheet structures with characteristic CD signals. acs.orgresearchgate.net The incorporation of a chromophoric side chain like benzothiophene (B83047) can enhance these signals.

Table 2: Characteristic Circular Dichroism (CD) Signatures for Common Peptide Secondary Structures

| Secondary Structure | CD Signal Type | Wavelength (nm) |

|---|---|---|

| β-Sheet | Strong Minimum | ~215-220 |

| Strong Maximum | ~195-200 | |

| α-Helix | Strong Minimum | ~222 |

| Strong Minimum | ~208 | |

| Strong Maximum | ~192 | |

| β-Peptide H₁₄ Helix | Strong Minimum (or Maximum) | ~215 |

| Strong Maximum (or Minimum) | ~195 |

Note: The sign (positive/negative) of the Cotton effects for β-peptide helices depends on the helix handedness (right or left), which is influenced by the chirality of the constituent β-amino acids.

The introduction of a conformationally constrained residue like beta-hoala(3-benzothienyl)-oh into a flexible peptide chain is expected to induce a significant conformational change. nih.gov The rigidity of the β-amino acid backbone and the steric demand of the benzothienyl side chain act as a nucleation site for folding, forcing the peptide into a more ordered state.

By comparing the CD spectrum of an unstructured peptide with that of the same peptide containing the beta-hoala(3-benzothienyl)-oh residue, the nature of the induced structure can be determined. For example, the appearance of a strong minimum around 216 nm would indicate the formation of a β-sheet structure. The Fmoc protecting group itself, being aromatic, can also contribute to the CD signal and may facilitate folding through π-π stacking interactions, further stabilizing the induced conformation. researchgate.net

X-ray Crystallography for Atomic Resolution Structure Determination

X-ray crystallography stands as a definitive method for obtaining high-resolution three-dimensional structures of molecules, including peptides. nih.gov The process involves growing well-ordered crystals of the peptide, exposing them to a beam of X-rays, and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the crystal lattice. For peptides containing unnatural amino acids like this compound, this technique provides invaluable insights into how the synthetic residue influences the peptide's conformation and packing in the solid state.

The crystallization of peptides, particularly those containing bulky and hydrophobic unnatural amino acids, can be a significant challenge due to their conformational flexibility and tendency to form amorphous aggregates rather than well-ordered crystals. americanpeptidesociety.org However, several strategies can be employed to promote the crystallization of peptides incorporating this compound.

The introduction of the rigid and aromatic benzothienyl group can, in some cases, aid crystallization by promoting specific intermolecular interactions, such as π-π stacking. nih.gov The Fmoc group, also being large and aromatic, can further influence crystal packing.

Commonly used crystallization techniques for peptides include:

Vapor Diffusion: This is the most widely used method for peptide crystallization and has two main variations: the hanging drop and sitting drop methods. americanpeptidesociety.org In this technique, a drop containing the peptide solution mixed with a precipitant solution is allowed to equilibrate in a sealed chamber with a larger reservoir of the precipitant. Water slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the peptide and precipitant in the drop, which can lead to crystal formation. americanpeptidesociety.org

Microbatch Crystallization: This method involves mixing the peptide solution with the precipitant solution under a layer of oil to prevent evaporation. americanpeptidesociety.org It is particularly useful when only small quantities of the peptide are available or when the peptide is difficult to crystallize using vapor diffusion. americanpeptidesociety.org

Seeding: In cases where initial crystallization attempts yield small or poorly formed crystals, microseeding or macroseeding can be employed. This involves introducing a tiny, pre-existing crystal into a fresh peptide solution to act as a nucleus for further crystal growth. americanpeptidesociety.org

The selection of appropriate crystallization conditions is crucial. This involves screening a wide range of parameters, including:

| Parameter | Description | Examples |

| Precipitants | Agents that reduce the solubility of the peptide. | Polyethylene glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate, sodium chloride), organic solvents (e.g., isopropanol, MPD). |

| Buffers | Maintain a stable pH, which can influence peptide charge and conformation. | Tris-HCl, HEPES, sodium acetate. |

| Additives | Small molecules that can help to stabilize the peptide or mediate crystal contacts. | Salts, detergents, small organic molecules. |

The presence of the benzothienyl group in this compound might favor the use of organic co-solvents or specific additives that can interact favorably with the aromatic side chain.

Once suitable crystals are obtained and diffraction data is collected, the next critical step is to solve the "phase problem." The diffraction pattern provides information about the intensities of the diffracted X-rays, but not their phases. Both are required to calculate the electron density map and build an atomic model of the peptide. nih.gov

For peptides containing this compound, the presence of the sulfur atom in the benzothienyl group offers a significant advantage for phase determination using Single-wavelength Anomalous Diffraction (SAD) . nih.gov Sulfur is a moderately heavy atom that can produce a measurable anomalous signal when the X-ray wavelength is appropriately chosen. The SAD method relies on measuring the small differences in the intensities of Friedel pairs (reflections at h,k,l and -h,-k,-l) caused by the anomalous scattering of the heavy atom. nih.gov This information can be used to locate the position of the sulfur atom in the crystal unit cell, which in turn provides initial phase estimates for the entire structure. nih.gov

Other phasing methods applicable to peptide crystallography include:

Molecular Replacement (MR): This method can be used if a high-resolution structure of a homologous peptide is available. However, for peptides containing unique unnatural amino acids like this compound, finding a suitable search model can be challenging, making this method less straightforward. nih.gov

Direct Methods: These methods use statistical relationships between the phases of strong reflections and are generally applicable to small molecules and very high-resolution peptide structures.

The table below summarizes the applicability of these methods to a peptide containing this compound.

| Phasing Method | Applicability to this compound Containing Peptides | Rationale |

| Single-wavelength Anomalous Diffraction (SAD) | Highly applicable | The presence of the sulfur atom in the benzothienyl group provides a native anomalous scatterer. |

| Molecular Replacement (MR) | Potentially applicable, but may be difficult | Success depends on the availability of a structurally similar peptide. The unique conformation induced by the unnatural amino acid may limit the effectiveness of available models. |

| Direct Methods | Applicable for high-resolution data | Can be used if the diffraction data extends to atomic resolution (typically better than 1.2 Å). |

The crystal structure of a peptide containing this compound provides a detailed picture of the intermolecular interactions that govern its self-assembly in the solid state. These non-covalent interactions are the driving forces behind the formation of ordered supramolecular structures. nih.gov

The analysis of the crystal packing would focus on identifying and characterizing various types of interactions, including:

Hydrogen Bonding: These are fundamental to peptide structure, forming the backbone of secondary structures like β-sheets and α-helices. The amide groups of the peptide backbone are the primary participants in hydrogen bonding. nih.gov

π-π Stacking: The aromatic benzothienyl side chain and the fluorenyl group of the Fmoc moiety are capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings stack on top of each other, can play a crucial role in stabilizing the crystal lattice. nih.gov The geometry of these interactions (e.g., face-to-face, edge-to-face) would be a key aspect of the analysis.

The self-assembly of peptides containing this compound could lead to the formation of various supramolecular architectures, such as nanofibers, nanotubes, or hydrogels, depending on the peptide sequence and the conditions. nih.govmdpi.com The crystal structure can reveal the fundamental building blocks and packing motifs that give rise to these larger assemblies.

The following table outlines the potential intermolecular interactions involving the this compound residue.

| Interacting Group | Potential Interaction Type | Significance |

| Benzothienyl Side Chain | π-π Stacking, Hydrophobic Interactions | Can direct the self-assembly process and contribute significantly to the stability of the crystal packing. |

| Fmoc Group | π-π Stacking, Hydrophobic Interactions | Can influence the overall shape and packing of the peptide, potentially leading to unique supramolecular architectures. |

| Peptide Backbone | Hydrogen Bonding | Forms the core of the peptide's secondary structure and contributes to the formation of extended networks in the crystal. |

By meticulously analyzing these interactions, researchers can gain a deep understanding of how the incorporation of this compound dictates the three-dimensional structure and self-assembly properties of the peptide.

Computational Approaches in the Design and Analysis of Fmoc Beta Hoala 3 Benzothienyl Oh Containing Peptides

De Novo Peptide Design Algorithms Incorporating Non-Canonical Amino Acids

De novo peptide design aims to create novel peptide sequences with specific, desired functions without relying on a native template. Standard algorithms are typically parameterized for the 20 proteinogenic amino acids. Incorporating an ncAA like Fmoc-beta-hoala(3-benzothienyl)-oh requires specialized approaches that can account for its unique chemical and structural properties.

The inclusion of such ncAAs can significantly improve the bioavailability and pharmacological profiles of natural peptides. nih.gov The process involves fine-tuning properties by strategically replacing standard amino acids. nih.gov The design process for peptides containing ncAAs often combines various computational strategies, ranging from structural bioinformatics to detailed atomistic simulations, to optimize the peptide's structure for a specific function. nih.gov These methods are crucial because the universe of possible ncAA building blocks is vast, making exhaustive experimental screening impractical. nih.gov

A variety of computational tools are available to explore the vast sequence and conformational space of peptides, including those with ncAAs. These tools often require custom parameterization to accurately model the behavior of novel residues. byu.edu For a residue like beta-hoala(3-benzothienyl)-oh, the force field would need to accurately describe the geometry, partial charges, and rotational barriers associated with the benzothienyl group.

Key computational approaches include:

Structure-based design: These methods use the three-dimensional structure of a target (e.g., a receptor or enzyme) to design a peptide that binds to it. Software like Rosetta can be adapted for ncAAs to design peptide macrocycles and inhibitors.

Conformation-based approaches: Tools like PEP-FOLD utilize a structural alphabet derived from known protein structures to predict peptide conformations from a sequence. While powerful, they may need retraining or modification to handle the unique conformational preferences of β-amino acids.

Molecular Dynamics (MD) Simulations: As detailed further in section 5.2, MD simulations are used to sample the conformational landscape of a peptide, providing insights into its flexibility, stability, and interactions. nih.gov

The table below summarizes some computational tools and their relevance in designing peptides with this compound.

Table 1: Computational Tools for Designing Peptides with this compound

| Tool/Method | Primary Function | Application to this compound |

| Rosetta | Macromolecular modeling and design | Can be used for de novo design of cyclic or linear peptides, requiring a custom parameter file for the non-canonical residue to define its structure and energy terms. |

| PEP-FOLD | Peptide structure prediction | Predicts 3D structures from sequence. Its structural alphabet may need expansion to accurately represent the conformations induced by a β-amino acid backbone. |

| GROMACS/AMBER | Molecular dynamics simulation engines | Used for conformational sampling and stability analysis. Requires accurate force field parameters for the ncAA, typically derived from quantum chemical calculations. byu.edu |

| Schrödinger Suite | Drug discovery software platform | Provides tools for ligand and structure-based design, QSAR, and force field parameterization (e.g., via FFBuilder) for novel entities like beta-hoala(3-benzothienyl)-oh. |

The use of both L- and D-amino acids (mixed chirality) is a sophisticated strategy in peptide design to create highly structured, stable, and proteolytically resistant molecules. Computational methods are essential for predicting the complex three-dimensional structures that result from mixing stereochemistries.

Incorporating the D-isomer of beta-hoala(3-benzothienyl)-oh into a peptide sequence alongside L-amino acids can induce specific turns and folds that are inaccessible to homochiral peptides. This approach can lock a peptide into a single, pre-organized conformation, which is advantageous for binding to a target. Computational design pipelines, often within the Rosetta framework, can explore the conformational space of these heterochiral peptides to identify sequences that fold into a desired rigid structure. These methods have been successfully used to create macrocycles with internal symmetries not found in nature.

Molecular Dynamics Simulations for Conformational Sampling and Stability Prediction

The process begins with an initial 3D structure of the peptide, which can be generated using peptide building tools. bonvinlab.org The system is then solvated in a box of water molecules, and ions are added to neutralize the charge. bonvinlab.org The simulation then calculates the trajectory of every atom over time by integrating Newton's equations of motion. lsu.edu A key prerequisite is the availability of a robust molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for the ncAA. byu.edu

MD simulations can be used to:

Assess Structural Stability: By monitoring metrics like the root-mean-square deviation (RMSD) from the initial structure, one can determine if the peptide maintains a stable fold or is highly flexible. nih.gov

Explore Conformational Landscapes: Simulations can reveal the different shapes (conformations) the peptide can adopt and the probability of finding it in each state.

Analyze Interactions: MD can detail the specific interactions of the benzothienyl side chain, such as hydrophobic contacts or π-stacking with other aromatic residues or a binding partner.

The following table presents hypothetical RMSD data from an MD simulation to compare the stability of a peptide with and without beta-hoala(3-benzothienyl)-oh.

Table 2: Hypothetical RMSD Analysis of a 10-mer Peptide Over a 100 ns MD Simulation

| Peptide Sequence | Average RMSD (Å) | RMSD Fluctuation (Å) | Interpretation |

| Ac-Gly-Ala-Phe-Gly-Ala -Gly-Phe-Ala-Gly-NH2 | 3.5 | ± 1.2 | The peptide is flexible and samples multiple conformations. |

| Ac-Gly-Ala-Phe-Gly-β-hoAla(3-Bth) -Gly-Phe-Ala-Gly-NH2 | 2.1 | ± 0.4 | The non-canonical residue induces a more stable, less flexible structure, potentially a defined turn. |

Quantum Chemical Calculations for Reactivity and Electronic Structure Investigations

Quantum chemical (QC) calculations are fundamental for studying novel molecules where empirical data is unavailable. lpnu.ua For an ncAA like this compound, QC methods such as Density Functional Theory (DFT) are essential for two main reasons:

Force Field Parameterization: MD simulations rely on classical mechanics and require pre-defined parameters (e.g., bond lengths, angles, partial atomic charges, dihedral potentials) that describe the molecule's potential energy surface. QC calculations are the gold standard for deriving these parameters for new molecules, ensuring that subsequent MD simulations are physically realistic. nih.gov

Electronic Structure Analysis: QC methods provide insight into the electronic properties of the molecule, which govern its reactivity and interaction preferences. nih.gov This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These properties help predict how the benzothienyl side chain will interact with its environment, for example, through electrostatic or aromatic interactions.

Table 3: Hypothetical Quantum Chemical Properties of beta-hoala(3-benzothienyl)-oh (Calculated via DFT)

| Property | Calculated Value | Significance |

| Dipole Moment | 3.2 Debye | Indicates a moderate molecular polarity, influencing solubility and electrostatic interactions. |

| HOMO Energy | -6.8 eV | Related to the ability to donate electrons; important for charge-transfer interactions. |

| LUMO Energy | -1.5 eV | Related to the ability to accept electrons; relevant for potential reactions and interactions with metal ions. |

| ESP-derived Partial Charge on Sulfur | -0.15 e | Shows the charge distribution within the benzothienyl ring, critical for accurate electrostatic modeling in MD simulations. |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational modeling accelerates this process by allowing for the virtual screening of many analogs before committing to costly and time-consuming chemical synthesis. researchgate.net

For a lead peptide containing beta-hoala(3-benzothienyl)-oh, a computational SAR study could explore the importance of the benzothienyl group. This would involve creating a virtual library of peptides where this residue is modified. For example, one could:

Change the heteroatom: Replace the sulfur in the benzothienyl ring with oxygen (benzofuranyl) or nitrogen (indolyl).

Modify the aromatic system: Replace the benzothienyl group with smaller (phenyl) or larger (naphthyl) aromatic systems.

Alter the substitution pattern: Move the point of attachment from the 3-position to other positions on the benzothienyl ring.

Each of these virtual analogs would then be evaluated using methods like molecular docking or free energy calculations to predict its binding affinity to a target protein. The results can build a quantitative structure-activity relationship (QSAR) model, which mathematically relates structural features to activity. researchgate.net This provides a rational basis for optimizing the lead peptide. researchgate.net

Table 4: Hypothetical Computational SAR Study of a Peptide Analog Library

| Analog (Modification at β-hoAla position) | Predicted Binding Affinity (ΔG, kcal/mol) | Rationale for Change |

| β-hoAla(3-benzothienyl) (Lead) | -9.5 | The sulfur atom may form a key interaction with the target. |

| β-hoAla(phenyl) | -7.2 | Removal of the fused thienyl ring reduces affinity, indicating the extended aromatic system is important. |

| β-hoAla(3-benzofuranyl) | -8.9 | Replacing sulfur with oxygen only slightly reduces affinity, suggesting the heteroatom's role may be more electronic than steric. |

| β-hoAla(2-naphthyl) | -9.2 | A similarly sized, purely carbocyclic aromatic system retains high affinity, highlighting the importance of shape and hydrophobicity. |

Applications of Fmoc Beta Hoala 3 Benzothienyl Oh in Chemical Biology and Advanced Materials

Design and Engineering of Peptide Foldamers

Peptide foldamers are oligomers composed of non-natural amino acids that adopt well-defined, compact secondary structures, akin to those found in proteins. The incorporation of β-amino acids like Fmoc-beta-hoala(3-benzothienyl)-oh is a cornerstone of foldamer design, enabling the creation of novel architectures with tailored functions. nih.gov

Mimicry of Protein Secondary Structures (e.g., Helices, Beta-Sheets)

The unique backbone geometry of β-amino acids directs the folding of peptides into predictable and stable conformations that can mimic natural protein secondary structures. By strategically replacing α-amino acids with β-amino acids, researchers can design "α/β-peptides" that emulate the spatial arrangement of side chains along one face of an α-helix. nih.gov This is particularly relevant for mimicking amphipathic helices that are often found at the interface of protein-protein interactions.

The benzothienyl group of this compound serves as a structural surrogate for tryptophan, allowing it to participate in the hydrophobic and aromatic interactions that stabilize helical folds and mediate binding to target proteins. vwr.com This sequence-based design approach, which involves the systematic substitution of α-residues with β³-residues bearing the original side chains, allows for the creation of foldamers that project their side chains in a pattern that closely resembles the surface of a natural α-helical domain. nih.gov

Development of Proteolytically Stable Peptide Mimetics

A major limitation of natural peptide-based therapeutics is their rapid degradation by proteases in biological systems. Peptides composed entirely or partially of β-amino acids exhibit remarkable resistance to enzymatic cleavage. nih.gov The altered backbone structure of β-peptides and α/β-peptides is not recognized by the active sites of common proteases.

Research has shown that α/β-peptide segments within a larger chimeric peptide are impervious to proteolysis, while the natural α-peptide portions are readily degraded. nih.gov This intrinsic stability makes this compound an invaluable building block for developing peptide mimetics with enhanced pharmacokinetic profiles, as they can persist longer in circulation to exert their therapeutic effect. chemimpex.com

| Feature | Natural α-Peptide | α/β-Peptide Foldamer |

| Backbone Composition | α-amino acids | Alternating or spaced α- and β-amino acids |

| Secondary Structure | Prone to unfolding; context-dependent | Forms stable, predictable helices or other folds |

| Proteolytic Stability | Susceptible to degradation by proteases | Highly resistant to proteolytic cleavage nih.gov |

| Design Strategy | Based on natural protein sequences | Involves systematic α→β replacements to mimic natural structures nih.gov |

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention. nih.gov However, the large, often flat and featureless interfaces involved in PPIs have traditionally been considered "undruggable" by small molecules. nih.gov Foldamers derived from building blocks like this compound offer a powerful alternative for targeting these challenging surfaces. nih.gov

Rational Design of PPI Inhibitors and Modulators

The ability of α/β-peptide foldamers to mimic α-helical domains is central to their use as PPI inhibitors. nih.gov Many PPIs are mediated by one protein partner inserting a helical domain into a cleft on the surface of the other. nih.gov By designing a foldamer that replicates the key binding residues of this natural helix, it is possible to create a competitive inhibitor that blocks the interaction.

A prominent example is the targeting of the Bcl-2 family of proteins, which control apoptosis (programmed cell death). nih.gov Anti-apoptotic members like Bcl-xL feature a surface cleft that binds the α-helical BH3 domain of pro-apoptotic proteins. Researchers have successfully designed α/β-peptide foldamers that mimic the BH3 domain, binding to Bcl-xL and disrupting its interaction with pro-apoptotic partners, thereby promoting cell death in cancer cells. nih.gov The incorporation of residues like β-homoalanine with a benzothienyl side chain is critical for emulating the hydrophobic and aromatic residues in the natural BH3 domain that are essential for binding.

Exploration of Binding Surfaces and Hotspots

Designing effective PPI modulators requires a detailed understanding of the target protein's binding surface and the "hotspots"—key residues that contribute most of the binding energy. Foldamer libraries built using a diverse set of monomers, including this compound, can be used to probe these surfaces.

The sequence-based design approach allows for systematic variation of the side chains presented by the stable foldamer scaffold. nih.gov By synthesizing and testing a series of related foldamers where the identity and position of residues are varied, researchers can map the requirements for high-affinity binding. This process helps to identify the most critical interactions at the binding interface, providing valuable insights for optimizing the potency and selectivity of the PPI modulator. nih.govnih.gov

Enzyme Engineering and Inhibitor Design

The unique structural properties and proteolytic resistance of peptides containing this compound also make them highly suitable for applications in enzyme inhibitor design. While distinct from PPI modulation, the underlying principles of molecular recognition and stability are directly transferable.

Many enzymes, particularly proteases, recognize and bind to short peptide sequences as part of their natural substrates. Peptidomimetics constructed from β-amino acids can act as potent and highly specific enzyme inhibitors. By designing a β-peptide or α/β-peptide sequence that mimics the enzyme's preferred substrate, it is possible to create a molecule that binds tightly to the enzyme's active site but cannot be cleaved due to its non-natural backbone. This leads to effective competitive inhibition.

The benzothienylalanine residue can function as a tryptophan mimic, engaging with active site pockets that have an affinity for large, aromatic side chains. vwr.com The inherent proteolytic stability of the foldamer backbone is a crucial advantage, ensuring that the inhibitor is not itself degraded by the target enzyme (if it is a protease) or other proteases, leading to a longer duration of action.

Site-Specific Modification for Enhanced Catalytic Properties

The incorporation of unnatural amino acids like this compound into peptides and proteins represents a powerful strategy for engineering novel catalytic functions. By using techniques such as solid-phase peptide synthesis (SPPS), researchers can strategically place this amino acid at specific positions within a peptide sequence. chemimpex.com The benzothienyl side chain introduces distinct steric and electronic properties not found in natural amino acids. These properties can influence the folding of the peptide backbone, alter the geometry of an active site, or participate directly in catalytic processes. While specific studies detailing the use of this compound for enhancing catalytic properties are not extensively documented, its utility as a building block for creating peptides with modified structures suggests its potential in this area of research. chemimpex.com

Development of Novel Enzyme Inhibitors

The design of selective and potent enzyme inhibitors is a cornerstone of drug discovery. This compound serves as a key component in the synthesis of peptidomimetics and peptide-based inhibitors. chemimpex.com The bulky, aromatic benzothienyl group can be leveraged to create compounds that bind tightly to the active sites of target enzymes, leading to their inhibition. Its unique structure can be exploited in the design of novel pharmaceuticals aimed at specific biological pathways. chemimpex.com The development of such inhibitors is a critical area of medicinal chemistry where derivatives of amino acids play a crucial role. ambeed.commedchemexpress.com

Fluorescent Labeling and Probes in Biological Systems

The intrinsic properties of the benzothiophene (B83047) group within this compound make it a candidate for use in fluorescence-based applications. Benzothiophenes are known to possess fluorescent properties, which can be exploited for creating probes to study biological systems.

Genetic Encoding of Fluorescent Unnatural Amino Acids

The site-specific incorporation of fluorescent unnatural amino acids (fUaas) into proteins inside living cells is a cutting-edge technique for studying protein function and dynamics. This is achieved by engineering the translational machinery of the cell. While the genetic encoding of various fUaas has been successfully demonstrated, specific research detailing the genetic incorporation of this compound is not prominent. The general principle involves using this or a similar amino acid as a fluorescent reporter group, which, when incorporated into a protein, allows for visualization and tracking without the need for larger, potentially disruptive external fluorophores. The use of amino acid derivatives in life sciences for such purposes is a growing field. ambeed.com

Bioorthogonal Conjugation Strategies for Site-Specific Labeling

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. While the benzothienyl group itself is not a typical bioorthogonal handle, this compound is used within the broader context of peptide synthesis to create molecules that can be site-specifically labeled. chemimpex.com During solid-phase peptide synthesis, this amino acid can be incorporated into a sequence that also contains another unnatural amino acid bearing a bioorthogonal functional group (e.g., an azide (B81097) or alkyne). This allows the final peptide to be selectively conjugated to a probe, tag, or surface. The purity of the Fmoc-amino acid starting material is critical in these syntheses to avoid the unintentional incorporation of impurities, such as beta-alanine (B559535) variants, which could complicate subsequent conjugation steps. nih.gov

Bioconjugation and Bioconjugate Synthesis

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a peptide. This compound is a valuable reagent in this field, primarily serving as a specialized building block in the synthesis of complex peptide-based conjugates. chemimpex.com

Development of Targeted Delivery Systems

Table of Research Applications

| Section | Application Area | Role of this compound | Key Findings/Potential |

| 6.3.1 | Enhanced Catalysis | Site-specific incorporation into peptides. | Introduces unique steric/electronic properties to modify catalytic sites. chemimpex.com |

| 6.3.2 | Enzyme Inhibition | Building block for peptidomimetic inhibitors. | Benzothienyl group can occupy and block enzyme active sites. chemimpex.comambeed.com |

| 6.4.1 | Fluorescent Probes | Potential as an intrinsic fluorescent amino acid. | Benzothiophene moiety offers fluorescent properties for protein tracking. |

| 6.4.2 | Site-Specific Labeling | Component in peptides designed for bioorthogonal ligation. | Used alongside other amino acids that have bioorthogonal handles. chemimpex.comnih.gov |

| 6.5.1 | Targeted Delivery | Synthesis of peptide-based bioconjugates. | Creates systems to deliver therapeutics to specific biological targets. chemimpex.com |

Applications in Surface Immobilization and Biosensor Development

The design of advanced biosensors often relies on the stable immobilization of biorecognition elements onto a transducer surface. The Fmoc group of this compound provides a versatile handle for non-covalent surface immobilization through π-π stacking interactions. This property is particularly useful for anchoring the molecule onto various substrates, a critical step in the fabrication of biosensing platforms.

The benzothienyl group, a sulfur-containing aromatic heterocycle, can be instrumental in the development of fluorescent probes for imaging applications in biological research. chemimpex.com While direct studies on this compound are limited, the principles of bioconjugation and the fluorescent potential of the benzothienyl moiety suggest its utility. In a biosensor context, conformational changes upon analyte binding could modulate the fluorescence of the benzothienyl group, providing a detectable signal. Furthermore, the incorporation of such modified amino acids can be crucial in creating targeted drug delivery systems. chemimpex.com

The development of electrochemical biosensors also stands to benefit from the unique properties of this compound. The immobilization of molecules containing sulfur heterocyles is a strategy explored in biosensor design. The sulfur atom in the benzothienyl ring could facilitate direct or mediated electron transfer processes on electrode surfaces, a key requirement for electrochemical sensing.

| Feature | Potential Role in Biosensors | Relevant Moieties |

| Surface Attachment | Non-covalent immobilization on sensor surfaces | Fmoc group (via π-π stacking) |

| Signal Transduction | Potential for fluorescent signaling | Benzothienyl group |

| Biocompatibility | Facilitates use in biological environments | Amino acid backbone |

Material Science Applications

The distinct chemical functionalities of this compound make it a promising building block for the creation of advanced materials with tailored properties. Its applications in this domain range from the functionalization of polymers to the formation of ordered nanostructures.

The incorporation of specialized amino acids into polymer matrices is a recognized strategy for imparting novel functionalities. This compound can be integrated into various polymer backbones, either as a pendant group or within the main chain, to enhance the material's properties. The benzothienyl moiety, in particular, is expected to confer unique characteristics. For instance, the incorporation of thienyl derivatives into polymers is known to influence their electronic and optical properties, potentially leading to materials with enhanced conductivity or specific light-emitting capabilities. chemimpex.com

Research on related Fmoc-amino acid derivatives suggests that their inclusion in polymer matrices can improve the mechanical and thermal properties of the resulting materials. chemimpex.com The rigid, aromatic nature of both the Fmoc and benzothienyl groups can contribute to increased thermal stability and mechanical strength.

Table of Potential Polymer Property Enhancements:

| Polymer Property | Contributing Moiety | Potential Application |

| Electrical Conductivity | Benzothienyl group | Organic electronics, sensors |

| Thermal Stability | Fmoc and Benzothienyl groups | High-performance materials |

| Mechanical Strength | Fmoc and Benzothienyl groups | Advanced composites |

| Biocompatibility | Amino acid backbone | Biomedical devices, tissue engineering |

A significant area of interest is the self-assembly of Fmoc-amino acid derivatives into well-defined nanostructures. This process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid functionalities. nih.gov The presence of the additional aromatic benzothienyl group in this compound is expected to further promote and direct the self-assembly process.

Studies on other Fmoc-aromatic amino acids have demonstrated the formation of a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. acs.orgnih.gov The specific morphology of the resulting nanostructure is influenced by factors such as the chemical structure of the amino acid, solvent conditions, pH, and temperature. researchgate.net For this compound, it is hypothesized that the interplay between the Fmoc and benzothienyl groups will lead to the formation of highly ordered aggregates.

The potential morphologies of self-assembled this compound are of great interest for various applications. Nanofibers and hydrogels, for example, can serve as scaffolds for tissue engineering and as matrices for controlled drug delivery. The inherent biocompatibility of the amino acid component makes these materials particularly suitable for biomedical applications. nih.gov

Table of Expected Self-Assembled Nanostructures and Driving Forces:

| Nanostructure | Primary Driving Force(s) | Potential Application |

| Nanofibers/Nanoribbons | π-π stacking (Fmoc, Benzothienyl), H-bonding | Tissue engineering, regenerative medicine |

| Nanotubes | Controlled curvature of self-assembling sheets | Drug delivery, nano-reactors |

| Hydrogels | Entanglement of nanofibrous networks | 3D cell culture, controlled release systems |

Analytical Characterization Techniques for Fmoc Beta Hoala 3 Benzothienyl Oh Modified Peptides

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is an indispensable tool in peptide analysis, providing precise molecular weight determination and sequence information. For peptides modified with Fmoc-beta-hoala(3-benzothienyl)-oh, MS techniques are crucial for confirming the successful incorporation of the unnatural amino acid.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of the modified peptide. This technique can differentiate between molecules with very similar masses, which is essential for confirming the presence of the this compound modification and for identifying potential impurities or side-products from the synthesis. nih.govplos.org

The expected monoisotopic mass of a peptide is calculated based on the sum of the masses of its constituent amino acids. The presence of the this compound residue will result in a specific mass shift that can be detected with high accuracy by HRMS. For example, the theoretical and measured masses of a target peptide would be compared to confirm its identity.

Table 1: Illustrative HRMS Data for a Hypothetical Peptide Containing beta-hoala(3-benzothienyl)-oh

| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) | Mass Error (ppm) |

| Ac-Gly-Ala-(beta-hoala(3-benzothienyl))-Val-NH2 | 589.2547 | 589.2551 | 0.68 |

This table presents hypothetical data for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. phenomenex.comnih.gov In an MS/MS experiment, the peptide ion of interest is isolated and then fragmented, typically by collision-induced dissociation (CID) or other fragmentation methods like electron-transfer dissociation (ETD). nih.govresearchgate.net The resulting fragment ions are then analyzed to reconstruct the peptide sequence.

The fragmentation pattern of a peptide containing this compound will show characteristic fragment ions (b- and y-ions) that correspond to the cleavage of the peptide backbone. The mass difference between consecutive fragment ions allows for the identification of the amino acid residues, including the modified one. The unique mass of the beta-hoala(3-benzothienyl) residue will be evident in the fragmentation spectrum.

Table 2: Illustrative MS/MS Fragmentation Data for a Hypothetical Peptide Containing beta-hoala(3-benzothienyl)-oh

| Fragment Ion | m/z | Amino Acid |

| b1 | 114.0429 | Ac-Gly |

| b2 | 185.0798 | Ala |

| b3 | 422.1583 | beta-hoala(3-benzothienyl) |

| y1 | 118.0863 | Val-NH2 |

| y2 | 355.1648 | (beta-hoala(3-benzothienyl))-Val-NH2 |

| y3 | 426.2017 | Ala-(beta-hoala(3-benzothienyl))-Val-NH2 |

This table presents hypothetical data for illustrative purposes based on the fragmentation of the peptide Ac-Gly-Ala-(beta-hoala(3-benzothienyl))-Val-NH2.

During peptide synthesis and handling, various post-translational modifications (PTMs) and adducts can be introduced. nih.govnih.govyoutube.com These can include oxidation, deamidation, or the formation of adducts with salts or solvents. MS and MS/MS are critical for identifying and characterizing these modifications. The high mass accuracy of HRMS can detect the small mass shifts associated with these modifications, while MS/MS can pinpoint the exact location of the modification within the peptide sequence. For peptides containing the sulfur atom in the benzothienyl group, monitoring for oxidation is particularly important.

Table 3: Common Modifications and Adducts Detected by Mass Spectrometry

| Modification/Adduct | Mass Change (Da) |

| Oxidation (e.g., of Met or the benzothienyl sulfur) | +15.9949 |

| Deamidation (of Asn or Gln) | +0.9840 |

| Sodium Adduct | +22.9898 |

| Potassium Adduct | +38.9637 |

This table provides examples of common mass shifts that can be observed.

Chromatographic Techniques for Purity Assessment and Purification

Chromatographic techniques are essential for assessing the purity of synthetic peptides and for their purification. These methods separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common method for analyzing the purity of synthetic peptides. hplc.eumtc-usa.com The separation is based on the hydrophobicity of the molecules. Peptides are eluted from a hydrophobic stationary phase (e.g., C18) by a gradient of an organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). mtc-usa.com

The incorporation of the hydrophobic 3-benzothienyl group in this compound will significantly increase the retention time of the modified peptide compared to its unmodified counterpart. A typical analytical HPLC run will provide a chromatogram where the area of the main peak relative to the total area of all peaks is used to determine the purity of the peptide.

Table 4: Illustrative HPLC Parameters for Analysis of a Modified Peptide

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

This table presents typical, illustrative HPLC conditions.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govyoutube.com This integrated technique is highly effective for the analysis of complex peptide mixtures. As the peptides elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the simultaneous determination of the retention time and the molecular weight of each component in the sample.

For peptides modified with this compound, LC-MS is invaluable for confirming that the main peak in the chromatogram corresponds to the correct molecular weight of the target peptide and for identifying the nature of any impurity peaks. monash.eduyoutube.com

Table 5: Illustrative LC-MS Data for a Hypothetical Modified Peptide Sample

| Retention Time (min) | Major m/z Detected | Tentative Identification |

| 15.2 | 589.25 | Target Peptide: Ac-Gly-Ala-(beta-hoala(3-benzothienyl))-Val-NH2 |

| 13.8 | 490.17 | Deletion Sequence: Ac-Gly-(beta-hoala(3-benzothienyl))-Val-NH2 |

| 15.8 | 605.25 | Oxidized Target Peptide |

This table presents hypothetical data for illustrative purposes.

Spectroscopic Methods for Structural Confirmation (beyond conformational analysis)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is obtained, which acts as a molecular fingerprint. okstate.edu In the context of this compound modified peptides, IR spectroscopy is instrumental in confirming the presence of the Fmoc group, the peptide backbone amide bonds, and the characteristic vibrations of the benzothienyl side chain.

Detailed research findings on Fmoc-protected amino acids and related structures allow for the prediction of characteristic IR absorption bands for this compound. These predicted frequencies are summarized in the table below.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide (peptide backbone) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | Fmoc group, Benzothienyl ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | Beta-homoalanine backbone | 2850 - 3000 | Medium |

| C=O Stretch (urethane) | Fmoc group | ~1720 | Strong |

| C=O Stretch (Amide I) | Peptide backbone | 1630 - 1690 | Strong |

| N-H Bend / C-N Stretch (Amide II) | Peptide backbone | 1510 - 1570 | Strong |

| C=C Stretch (aromatic) | Fmoc group, Benzothienyl ring | 1450 - 1600 | Medium to Weak |

| C-S Stretch | Benzothienyl ring | 600 - 800 | Weak |

The analysis of these bands provides a robust method for the initial confirmation of the successful incorporation of this compound into a peptide chain.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting and quantifying molecules containing chromophores, which are parts of a molecule that absorb light. In this compound, both the Fmoc group and the benzothienyl side chain are significant chromophores. mdpi.comresearchgate.net

The benzothiophene (B83047) moiety, a fused ring system of benzene (B151609) and thiophene (B33073), exhibits characteristic UV absorption due to π-π* electronic transitions within the aromatic system. mdpi.comrsc.org The position and intensity of the absorption maxima (λmax) are sensitive to the molecular environment and substitution on the aromatic rings. ekb.eg The unique structure of the benzothiophene ring system allows for significant light absorption in the UV-Vis spectrum. mdpi.com

The Fmoc group also possesses a strong chromophore, the fluorenyl system, which absorbs strongly in the UV region. This property is often exploited for the quantification of Fmoc-protected amino acids and peptides.

By analyzing the UV-Vis spectrum of a peptide modified with this compound, the presence of these aromatic moieties can be confirmed. The spectrum is expected to be a composite of the absorptions of both the Fmoc and benzothienyl chromophores. Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the UV-Vis spectra of such complex molecules and provide insights into their electronic properties. mdpi.comrsc.org

Interactive Data Table: Expected UV-Vis Absorption Maxima for Chromophores in this compound

| Chromophore | Expected λmax Range (nm) | Electronic Transition | Notes |

| Benzothienyl | 250 - 300 | π → π | The exact λmax can be influenced by solvent polarity and substitution on the peptide. May show multiple bands. researchgate.net |

| Fmoc (Fluorenyl) | ~265, ~290, ~301 | π → π | Characterized by multiple sharp absorption bands, which are often used for quantification during solid-phase peptide synthesis. |

The combination of IR and UV-Vis spectroscopy provides a comprehensive and non-destructive approach to the analytical characterization of peptides modified with this compound, ensuring the structural integrity of these complex biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.